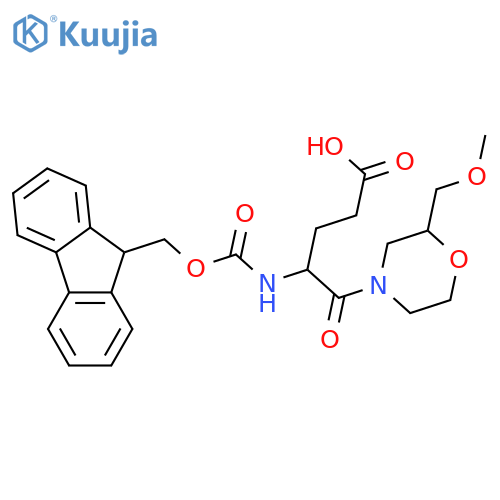Cas no 2171600-21-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid)

2171600-21-6 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid
- EN300-1536553
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid
- 2171600-21-6
-
- インチ: 1S/C26H30N2O7/c1-33-15-17-14-28(12-13-34-17)25(31)23(10-11-24(29)30)27-26(32)35-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-16H2,1H3,(H,27,32)(H,29,30)
- InChIKey: FYHZIWSCOQJAEO-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1COC
計算された属性
- せいみつぶんしりょう: 482.20530130g/mol
- どういたいしつりょう: 482.20530130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1536553-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1536553-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1536553-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1536553-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1536553-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1536553-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1536553-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1536553-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1536553-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1536553-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[2-(methoxymethyl)morpholin-4-yl]-5-oxopentanoic acid |
2171600-21-6 | 250mg |
$3099.0 | 2023-09-26 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
2171600-21-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid) 関連製品
- 506-17-2(cis-Vaccenic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
